molecular formula C15H17N3O3 B5252487 N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B5252487
M. Wt: 287.31 g/mol
InChI Key: PKWRLMFQWUMFNS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzodioxole moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the benzodioxole moiety followed by its attachment to the pyrazole ring. The reaction conditions often involve the use of catalysts such as palladium or copper, and reagents like N-bromosuccinimide (NBS) for bromination steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole moiety with a pyrazole ring makes it particularly versatile for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-11-9(2)14(18-17-11)15(19)16-7-10-4-5-12-13(6-10)21-8-20-12/h4-6H,3,7-8H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWRLMFQWUMFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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